Octylphenol

Descripción

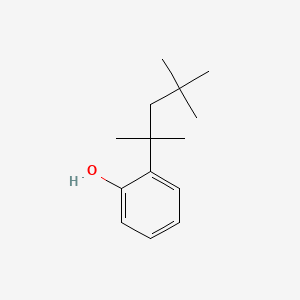

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXWOBXNYNULJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042271 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-95-5, 27193-28-8 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Octylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octylphenol, a compound of significant interest due to its widespread industrial use and its classification as a xenoestrogen. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Introduction to this compound

This compound (OP) belongs to the alkylphenol family and exists as various isomers, with the octyl group attached at different positions on the phenol (B47542) ring. The two most commercially significant isomers are 4-n-octylphenol and 4-tert-octylphenol . These compounds are primarily used as intermediates in the production of this compound ethoxylates, which are non-ionic surfactants employed in detergents, emulsifiers, and industrial cleaning agents. Due to their potential to mimic estrogen and disrupt endocrine systems, understanding the physicochemical properties of octylphenols is crucial for assessing their environmental fate, bioavailability, and toxicological profile.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of 4-n-octylphenol and 4-tert-octylphenol, providing a comparative overview of their characteristics.

Table 1: General and Physical Properties

| Property | 4-n-Octylphenol | 4-tert-Octylphenol |

| Molecular Formula | C₁₄H₂₂O | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol | 206.32 g/mol |

| Appearance | White solid | White to pale yellow crystalline solid |

| Melting Point | 44-45 °C | 79-82 °C[1] |

| Boiling Point | 280 °C | 175 °C at 30 mmHg[1] |

| Density | 0.96 g/cm³ | ~0.94 g/cm³ |

Table 2: Solubility and Partitioning Properties

| Property | 4-n-Octylphenol | 4-tert-Octylphenol |

| Water Solubility | Low | Very low (practically insoluble) |

| Octanol-Water Partition Coefficient (Log Kₒw) | 5.6 | 4.8 at 22°C |

| pKa | ~10.2 | 10.15 ± 0.15 |

Table 3: Vapor Pressure

| Isomer | Vapor Pressure |

| 4-n-Octylphenol | 0.000098 mmHg |

| 4-tert-Octylphenol | 2 Pa at 38°C |

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a water solubility greater than 10⁻² g/L.[2][3][4]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved substance.

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a flask containing a known volume of distilled water.

-

Equilibration: The flask is sealed and agitated at a temperature slightly above the test temperature for at least 24 hours to facilitate saturation.

-

Temperature Control: The flask is then transferred to a constant temperature bath set at the desired test temperature (e.g., 20 °C) and allowed to equilibrate for at least another 24 hours with gentle stirring.

-

Phase Separation: The undissolved this compound is separated from the aqueous phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Replicate Measurements: The experiment is performed in triplicate to ensure the reliability of the results.

Vapor Pressure (OECD Guideline 104 - Static Method)

The static method is applicable for determining the vapor pressure of substances in the range of 10 to 10⁵ Pa.[5][6][7][8][9]

Principle: The vapor pressure of a substance at a given temperature is measured in a closed system at thermodynamic equilibrium.

Procedure:

-

Apparatus Setup: A sample of this compound is placed in a thermostatically controlled sample cell connected to a pressure measuring device.

-

Degassing: The sample is thoroughly degassed to remove any dissolved or adsorbed gases.

-

Equilibration: The sample cell is brought to the desired temperature, and the system is allowed to reach equilibrium, where the vapor pressure is constant.

-

Pressure Measurement: The vapor pressure is measured using a suitable pressure gauge.

-

Temperature Variation: Measurements are made at a minimum of two different temperatures to establish the vapor pressure curve.

Octanol-Water Partition Coefficient (Log Kₒw) (OECD Guideline 107 - Shake-Flask Method)

This method is suitable for determining Log Kₒw values in the range of -2 to 4.[10][11][12]

Principle: The test substance is partitioned between n-octanol and water in a flask. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.

Procedure:

-

Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Test Solution: A stock solution of this compound is prepared in either n-octanol or water.

-

Partitioning: A known volume of the stock solution and the other phase are combined in a flask. The flask is then shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The two phases are separated by centrifugation.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., HPLC, GC).

-

Calculation: The octanol-water partition coefficient (Kₒw) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The logarithm of Kₒw is reported as Log Kₒw.

-

Replicates: The experiment is performed with different initial concentrations and phase volume ratios to ensure consistency.

Mutagenicity (OECD Guideline 471 - Bacterial Reverse Mutation Test / Ames Test)

This test is used to evaluate the potential of a chemical to induce gene mutations.[1][13][14][15]

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the required amino acid.

Procedure:

-

Strain Selection: At least five strains of bacteria are used, covering the detection of both base-pair and frameshift mutations.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

-

Incubation: The plates are incubated at 37 °C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Biological Activity and Signaling Pathways

This compound is a well-documented endocrine-disrupting chemical that primarily exerts its effects by interacting with the estrogen receptor (ER). This interaction can trigger a cascade of cellular events, leading to various physiological responses.

Estrogen Receptor Signaling Pathway

This compound, as a xenoestrogen, can bind to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone 17β-estradiol.[16][17][18] This binding initiates a series of molecular events that can lead to altered gene expression and cellular responses.

Caption: this compound-mediated estrogen receptor signaling pathway.

MAPK/ERK Signaling Pathway

Recent studies have suggested that this compound can also activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. Activation of this pathway by this compound may contribute to its endocrine-disrupting effects.[19][20][21]

Caption: Activation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for In Vitro Assessment of Xenoestrogenicity

A tiered approach is often employed to assess the potential of a compound like this compound to act as a xenoestrogen. This workflow typically involves a series of in vitro assays, starting with screening assays and progressing to more detailed mechanistic studies.[22][23][24][25]

Caption: In vitro workflow for assessing the xenoestrogenic potential of a compound.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The endocrine-disrupting nature of this compound has been highlighted through the visualization of its interaction with the estrogen receptor and MAPK/ERK signaling pathways. The outlined experimental workflow provides a systematic approach for the in vitro assessment of xenoestrogenicity. This comprehensive information serves as a valuable resource for scientists and researchers in understanding the behavior and potential risks associated with this compound.

References

- 1. scantox.com [scantox.com]

- 2. OECD 105 - Phytosafe [phytosafe.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. filab.fr [filab.fr]

- 5. consilab.de [consilab.de]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. nib.si [nib.si]

- 15. oecd.org [oecd.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. en.wikipedia.org [en.wikipedia.org]

- 21. Reactome | The RAS-RAF-MEK-ERK pathway regulates processes such as prol... [reactome.org]

- 22. In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview | MDPI [mdpi.com]

- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Prediction and assessment of xenoestrogens mixture effects using the in vitro ERα-CALUX assay [frontiersin.org]

- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of o-Octylphenol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the prevailing methods for the synthesis and purification of ortho-octylphenol (o-octylphenol). It is designed to serve as a detailed guide for professionals engaged in chemical research and development. The guide covers the core chemical principles, catalytic systems, detailed experimental protocols, and robust purification strategies.

Synthesis of o-Octylphenol (B1616287)

The primary industrial route for producing octylphenols is the acid-catalyzed Friedel-Crafts alkylation of phenol (B47542) with an octene isomer.[1][2][3] The most commonly used alkylating agents are 1-octene (B94956) or diisobutylene, which is a mixture of 2,4,4-trimethylpentene isomers.[1][4][5] This reaction typically yields a complex mixture of products, including the desired o-octylphenol, its para- and meta-isomers, as well as byproducts like octyl phenyl ethers and di-octylphenols.[1]

The selection of an appropriate catalyst and the precise control of reaction conditions are paramount to maximize the yield and selectivity for the ortho-isomer.[1]

Catalytic Systems

A diverse range of catalysts has been explored for phenol alkylation, from conventional liquid acids to more sustainable solid acid catalysts.

-

Liquid Acid Catalysts: Traditional catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), as well as Lewis acids such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃).[5][6] While effective, these catalysts pose significant environmental and handling challenges due to their corrosive nature and the difficulty in separating them from the reaction products.

-

Solid Acid Catalysts: These have emerged as a more environmentally benign alternative.

-

Zeolites: Large-pore zeolites like H-beta (BEA), H-mordenite (MOR), and H-USY (FAU) are active catalysts that generally favor the formation of the ortho-isomer due to kinetic control.[1]

-

Other Solid Acids: Materials such as silicated amorphous silica-alumina (ASA) and solid phosphoric acid (SPA) are also effective.[1]

-

-

Ion-Exchange Resins: Strongly acidic styrene-based cation exchange resins are widely used in both batch and continuous processes.[1][4][7] They offer good catalytic activity and are easily separated from the reaction mixture.

-

Natural Clays: Acid-treated or metal-pillared clays, such as bentonite (B74815) and Al-pillared clay (Al-PILC), have demonstrated catalytic activity in the alkylation of phenol.[6]

Synthesis Data

The following table summarizes the performance of various catalytic systems in the synthesis of octylphenol.

| Catalyst System | Alkylating Agent | Temperature (°C) | Phenol:Alkene Molar Ratio | Phenol Conversion (%) | This compound Selectivity (%) | Reference |

| H-beta (BEA) Zeolite | 1-Octene | 100 | 1:1 | 48.9 | 90.1 (total) | [1] |

| H-mordenite (MOR) | 1-Octene | 100 | 1:1 | 37.6 | 88.5 (total) | [1] |

| H-USY (FAU) | 1-Octene | 100 | 1:1 | 55.4 | 85.2 (total) | [1] |

| Al-Pillared Clay | 2-Octanol | 180 | 1:1 | 35.7 | 77.12 | [6] |

| Solid Phosphoric Acid | 1-Octene | 200 | - | >90 (octene) | Low initial o-selectivity | [1] |

| Cation Exchange Resin | Diisobutylene | 50-100 | 1.0-10:1 | - | - | [7] |

Purification of o-Octylphenol

The crude product from the synthesis reaction is a mixture containing unreacted phenol, the target o-octylphenol, other isomers (p- and m-octylphenol), dithis compound, and octyl phenyl ethers.[1] Separating these structurally similar compounds is a critical and often challenging step.

Purification Methodologies

-

Fractional Distillation: This is the most prevalent industrial method for purifying octylphenols.[1] The process relies on the differences in the boiling points of the components. A typical sequence involves:

-

Phenol Removal: Initial distillation, often under vacuum, to remove unreacted phenol and other low-boiling components.[1]

-

Fractionation of Mono- from Di-octylphenols: Separation of the mono-octylphenol fraction from the much higher-boiling dithis compound and other residues.[1]

-

Isomer Separation: Fine fractionation of the mono-octylphenol cut to separate the o-isomer from the p- and m-isomers. This step is particularly challenging as the ortho- and para-isomers have very close boiling points, necessitating a highly efficient fractionating column and precise control over the reflux ratio.[1]

-

-

Crystallization: This technique is especially effective for purifying solid isomers like p-tert-octylphenol. It is often employed after a preliminary distillation step to isolate the p-isomer from the liquid o-isomer.[1]

-

Chromatographic Methods: While primarily used for analytical purposes, chromatography is the benchmark for achieving high-purity separations in a laboratory setting.[1]

-

Gas Chromatography (GC): Capillary GC is effective for the analytical separation of this compound isomers.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate alkylphenol isomers.[1]

-

Solid-Phase Extraction (SPE): SPE is a useful technique for sample cleanup and purification, capable of removing interfering substances from the crude mixture before final analysis or purification.[8][9]

-

Physical Properties

The boiling points of this compound isomers are very close, which underscores the difficulty of their separation by distillation.

| Compound | Boiling Point (°C at 760 mmHg) | Melting Point (°C) |

| Phenol | 181.7 | 40.5 |

| o-Octylphenol | ~280-285 | - |

| p-Octylphenol | 283-288 | 83.5 - 84 |

(Note: Exact boiling points can vary based on the specific octyl isomer and atmospheric pressure. The provided values are approximate ranges found in literature.)[10]

Experimental Protocols

Protocol 1: Synthesis of o-Octylphenol using H-beta Zeolite Catalyst

This protocol describes a laboratory-scale synthesis based on the alkylation of phenol with 1-octene.

-

Catalyst Activation: Dry the H-beta zeolite catalyst at 400°C for 4 hours under a steady flow of nitrogen to eliminate any adsorbed water.[1]

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, charge phenol (e.g., 0.2 mol) and the activated H-beta catalyst (e.g., 1.0 g).[1]

-

Reaction Execution: Heat the mixture to the target reaction temperature (e.g., 100°C) under a nitrogen atmosphere to prevent oxidation.[1]

-

Addition of Alkylating Agent: Add 1-octene (e.g., 0.2 mol) dropwise to the stirred mixture over a period of 30 minutes.[1]

-

Reaction Monitoring: Maintain the reaction at 100°C for 6 hours. The reaction's progress can be monitored by taking small aliquots periodically and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to assess phenol conversion and product distribution.[1]

-

Work-up: Once the reaction is complete, cool the mixture to ambient temperature.

-

Product Isolation: Separate the solid catalyst from the liquid product mixture by filtration. The resulting filtrate is the crude product, ready for purification.[1]

Protocol 2: Purification of o-Octylphenol by Fractional Distillation

This protocol outlines the purification of the crude product obtained from the synthesis step.

-

Initial Setup: Transfer the crude product into a distillation flask equipped with an efficient fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head, and a receiving flask.

-

Phenol Removal: Heat the flask, preferably under reduced pressure (vacuum). Collect the first fraction, which will primarily consist of unreacted phenol.[1]

-

Isomer Fractionation: After the phenol has been removed, gradually and carefully increase the temperature. The this compound isomers will begin to distill. Due to the close boiling points of the ortho- and para-isomers, maintain a high reflux ratio to enhance separation efficiency.[1]

-

Fraction Collection: Collect the distillate in narrow temperature ranges (e.g., every 2-3°C).[1]

-

Product Collection: The fraction corresponding to the boiling point of o-octylphenol is collected. For reference, p-tert-octylphenol is typically collected between 220°C and 270°C at atmospheric pressure.[1][11] The exact temperature will depend on the operating pressure.

-

Residue: The high-boiling residue, containing dithis compound and other by-products, will remain in the distillation flask.[1]

-

Analysis: Analyze the collected fractions using GC-MS or HPLC to determine their purity and isomer composition.[1] Combine the fractions that meet the required purity specifications for o-octylphenol.

Visualization of Workflows

Synthesis Workflow

Caption: Logical workflow for the synthesis of o-octylphenol.

Purification Workflow

Caption: Logical workflow for the purification of o-octylphenol by distillation.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]

- 5. expertmarketresearch.com [expertmarketresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. CN1522999A - Process for continuous synthesizing octyl phenol - Google Patents [patents.google.com]

- 8. Isolation, purification and determination of 4-n-nonylphenol and 4-tert-octylphenol in aqueous and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of this compound, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102701913A - this compound production method - Google Patents [patents.google.com]

- 11. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Industrial Production of p-tert-octylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the industrial production of p-tert-octylphenol (PTOP), a key intermediate in the synthesis of surfactants, phenolic resins, and various other chemical products. The document details the core chemical reactions, catalytic systems, process parameters, and purification methodologies employed in modern manufacturing. Emphasis is placed on the widely adopted heterogeneous catalytic process utilizing acidic ion-exchange resins, which offers significant environmental and operational advantages over traditional homogeneous catalysis. This guide consolidates quantitative data from various sources into structured tables for comparative analysis and presents detailed experimental protocols. Furthermore, critical process workflows and reaction mechanisms are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the manufacturing process.

Introduction

Para-tert-octylphenol (PTOP) is an alkylphenol of significant commercial importance, primarily serving as a precursor for the production of octylphenol ethoxylates, a class of non-ionic surfactants.[1] It is also a crucial component in the manufacturing of tackifier resins for the rubber industry, printing inks, and as a stabilizer in various polymers.[2][3] The industrial synthesis of PTOP is predominantly achieved through the Friedel-Crafts alkylation of phenol (B47542) with diisobutylene.[1] While historically this reaction was catalyzed by homogeneous acids like sulfuric acid or aluminum chloride, environmental concerns and issues with corrosion have led to the widespread adoption of heterogeneous solid acid catalysts, particularly acidic ion-exchange resins.[4] This guide will focus on the technical aspects of this modern, more sustainable production methodology.

Core Reaction and Thermodynamics

The fundamental chemical transformation in the production of p-tert-octylphenol is the electrophilic aromatic substitution of phenol with diisobutylene.

Reaction: Phenol + Diisobutylene → p-tert-octylphenol

The reaction is exothermic, and effective temperature control is a critical aspect of the industrial process to prevent side reactions and ensure high selectivity towards the desired para-isomer.[4] The kinetics of the alkylation process have been studied, and thermodynamic characteristics have been calculated for the reactions that occur within the system.[5]

Catalytic Systems

The choice of catalyst is paramount in the industrial synthesis of PTOP, influencing reaction rate, selectivity, and overall process economics.

Heterogeneous Catalysis: Ion-Exchange Resins

Strongly acidic cation-exchange resins are the preferred catalysts in modern industrial settings.[6] These are typically sulfonic acid functionalized styrene-divinylbenzene copolymers.[4] Resins like Amberlyst 36 Dry have been shown to be effective for this alkylation.[5][7]

Advantages of Ion-Exchange Resins:

-

Reduced Corrosion: Eliminates the handling of corrosive mineral acids.[4]

-

Simplified Separation: The solid catalyst is easily separated from the liquid product stream, typically in a fixed-bed reactor.[1]

-

Catalyst Reusability: The resins can be regenerated and reused, lowering operational costs.

-

Environmental Benefits: Minimizes the generation of acidic waste streams.[4]

-

High Selectivity: Can be optimized to favor the formation of the p-isomer.

Homogeneous Catalysis

While less common now, homogeneous catalysts such as sulfuric acid, phosphoric acid, boron trifluoride, and aluminum chloride have been used.[4][8] These catalysts suffer from drawbacks including difficulty in separation from the product, catalyst disposal issues, and equipment corrosion.[9]

Industrial Production Process

The industrial production of p-tert-octylphenol using a solid acid catalyst typically involves a continuous process utilizing fixed-bed reactors. A two-stage process is often employed to maximize the yield of the desired product and convert by-products into additional PTOP.[4]

Process Flow Diagram

Caption: Industrial production workflow for p-tert-octylphenol.

Key Process Parameters

The following table summarizes typical operating conditions for the industrial production of p-tert-octylphenol using acidic ion-exchange resins.

| Parameter | First Stage (Alkylation) | Second Stage (Transalkylation) | Reference(s) |

| Temperature | 110-140 °C (pref. 115-130 °C) | 110-140 °C | [4] |

| Pressure | Up to 5 bar (pref. 1.5-2.5 bar) | Up to 5 bar | [4] |

| Phenol:Diisobutylene Ratio | 1:1 to 8:1 (pref. up to 2:1) | - | [4] |

| Phenol:Dithis compound Ratio | - | 1:1 to 8:1 (pref. 2:1 to 3:1) | [4] |

| Water Content | 1-5% (pref. 2-3%) | 1-5% (pref. 2-3%) | [4] |

| Residence Time | 3-60 minutes (pref. 8-12 minutes) | - | [4] |

| Catalyst | Acidic Ion-Exchange Resin | Acidic Ion-Exchange Resin | [4] |

Experimental Protocols

The following protocols are based on methodologies described in the scientific and patent literature for the synthesis of p-tert-octylphenol.

Laboratory Scale Synthesis of p-tert-octylphenol

This protocol is adapted from a method described for the preparation of p-tert-octylphenol using a strong-acid cation exchange resin.

Materials and Equipment:

-

Reaction flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.

-

Heating mantle.

-

Phenol (e.g., 282g, 3 mol).

-

Diisobutylene (e.g., 228g, 2 mol, >98% purity).

-

H-type sulfonated styrene-divinylbenzene strong-acid cation exchange resin (e.g., 28.2g).

-

Distillation apparatus.

Procedure:

-

Charge the reaction flask with phenol and the ion-exchange resin catalyst.

-

Heat the mixture to 100 °C with stirring.

-

Slowly add the diisobutylene from the dropping funnel over a period of 3.5 hours, maintaining the reaction temperature at 100 °C. The alkylation reaction is exothermic, so careful control of the addition rate is necessary to manage the temperature.

-

After the addition is complete, continue to stir the mixture at 100 °C for an additional 60 minutes to ensure the reaction goes to completion.

-

Separate the catalyst from the hot alkylation liquid by filtration.

-

The crude product is then purified by distillation.

Purification by Distillation

The crude reaction mixture is purified by fractional distillation under reduced pressure.

Procedure:

-

The crude alkylation mixture is transferred to a distillation flask.

-

A fractionating column is used to separate the components based on their boiling points.

-

Unreacted phenol and low-boiling components are collected at lower temperatures (e.g., 160-190 °C).

-

The desired p-tert-octylphenol product is collected at a higher temperature range (e.g., 220-270 °C).

-

The high-boiling residue, containing di-tert-octylphenol and other by-products, remains in the distillation flask.

Product Characteristics:

Reaction Mechanism and By-products

The synthesis of p-tert-octylphenol proceeds via an electrophilic aromatic substitution mechanism.

Caption: Simplified reaction mechanism for the formation of p-tert-octylphenol.

The primary by-products are the ortho-isomer (o-tert-octylphenol) and di-tert-octylphenol. The formation of di-tert-octylphenol can be minimized by using a molar excess of phenol. As described in the two-stage industrial process, the di-tert-octylphenol formed can be transalkylated with additional phenol to produce more of the desired mono-alkylated product.[4]

Conclusion

The industrial production of p-tert-octylphenol has evolved towards more sustainable and efficient processes, with the use of heterogeneous acidic ion-exchange catalysts becoming the industry standard. This approach not only mitigates the environmental and safety concerns associated with traditional homogeneous catalysts but also allows for simplified product purification and catalyst recycling. A thorough understanding of the reaction mechanism, kinetics, and the influence of process parameters is crucial for optimizing the yield and selectivity of p-tert-octylphenol. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 8. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]

- 9. News - Main uses and manufacturing methods of p-tert-octylphenol [hexiechem.com]

Octylphenol: A Technical Guide to an Endocrine Disrupting Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphenol (OP) is a prominent member of the alkylphenol class of chemicals, widely used in the manufacturing of nonionic surfactants, resins, and plastics.[1][2] Its persistence in the environment and subsequent bioaccumulation have raised significant concerns regarding its potential to disrupt the endocrine systems of both wildlife and humans.[1][2] Classified as an endocrine-disrupting chemical (EDC), this compound primarily exerts its effects by mimicking the actions of endogenous estrogens, thereby interfering with hormonal signaling pathways crucial for normal physiological function.[3] This technical guide provides a comprehensive overview of this compound's endocrine-disrupting properties, focusing on its mechanisms of action, quantitative data from key experimental assays, and detailed protocols for its assessment.

Mechanisms of Endocrine Disruption

This compound's primary mechanism of endocrine disruption involves its interaction with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ).[4][5] By binding to these receptors, OP can initiate a cascade of molecular events typically triggered by the natural hormone 17β-estradiol (E2), leading to altered gene expression and subsequent physiological responses.[3]

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of this compound involves its direct binding to estrogen receptors in the cytoplasm. Upon binding, the OP-ER complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of these genes, leading to the synthesis or repression of specific proteins. This can result in a wide range of physiological effects, including impacts on reproductive development and function.

References

- 1. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.wur.nl [research.wur.nl]

- 3. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Estrogenic activity of this compound, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Estrogenic Activity of 4-tert-Octylphenol in Mammals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-tert-octylphenol (B29142) (4-t-OP) is a persistent environmental contaminant originating from the degradation of alkylphenol polyethoxylates, which are widely used in industrial and consumer products.[1] Classified as an endocrine-disrupting chemical (EDC), 4-t-OP exhibits estrogenic activity by interacting with estrogen receptors (ERs), thereby mimicking the effects of the natural hormone 17β-estradiol (E2).[2][3] This technical guide provides an in-depth analysis of the estrogenic properties of 4-t-OP in mammals, compiling quantitative data from key in vitro and in vivo studies, detailing experimental protocols, and illustrating the underlying molecular pathways and experimental workflows. The information presented is intended to serve as a critical resource for researchers investigating the biological impact of xenoestrogens and for professionals involved in toxicological assessment and drug development.

Mechanism of Estrogenic Action

The primary mechanism by which 4-tert-octylphenol exerts its estrogenic effects is through direct binding to and activation of estrogen receptors, primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2][4] As a lipophilic molecule, 4-t-OP can diffuse across the cell membrane into the cytoplasm. Here, it binds to the ligand-binding domain of the ER, which is typically complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and promoting receptor dimerization. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the general transcription machinery, initiating the transcription of estrogen-responsive genes and leading to a physiological response.

While this classical pathway is the main driver of its estrogenic activity, some evidence suggests 4-t-OP may also interact with other nuclear receptors, including weak binding to the progesterone (B1679170) receptor and antagonistic activity at the androgen receptor.[5][6][7]

Quantitative Data on Estrogenic Activity

The estrogenic potency of 4-t-OP has been quantified through a variety of in vitro and in vivo assays. The following tables summarize key data for easy comparison.

In Vitro Estrogenic Activity

In vitro assays are crucial for determining the direct interaction of 4-t-OP with estrogen receptors and its ability to initiate a cellular response.

Table 1: Summary of In Vitro Estrogenic Activity of 4-tert-Octylphenol

| Assay Type | Receptor/Cell Line | Endpoint | Result | Reference |

| Receptor Binding | ||||

| Competitive Binding | Rat Uterine Cytosol (ER) | Ki | 0.7 µM | [5] |

| Competitive Binding | Human ERα | IC50 | 6.00 x 10-6 M | [8] |

| Competitive Binding | Human ERα | RBA vs. E2 | 0.015% | [8] |

| Competitive Binding | Rat Uterine Cytosol (ER) | Ki | 0.6 to 373 µM (Range for various chemicals) | [9] |

| Competitive Binding | Progesterone Receptor (PR) | Ki | 1.2 - 3.8 µM | [5][10] |

| Transcriptional Activation | ||||

| Yeast Estrogen Screen | Recombinant Yeast (hERα) | Agonist Activity | Yes | [7] |

| Yeast Estrogen Screen | Recombinant Yeast (hERα) | Antagonist Activity | Yes | [7] |

| Cell Proliferation | ||||

| E-SCREEN | MCF-7 (Human Breast Cancer) | Proliferative Effect | Yes | [11] |

| Other Receptor Interactions | ||||

| Yeast-based Assay | Recombinant Yeast (AR) | Antagonist Activity | Yes | [7] |

| Yeast-based Assay | Recombinant Yeast (ERRγ) | Inverse Agonist Activity | Yes | [7] |

Ki (Inhibition Constant): Concentration of competitor that binds to 50% of the receptors. A lower Ki indicates higher binding affinity. IC50 (Half Maximal Inhibitory Concentration): Concentration of an inhibitor where the response is reduced by half. RBA (Relative Binding Affinity): The ratio of the IC50 of estradiol (B170435) to the IC50 of the test compound, expressed as a percentage.

In Vivo Estrogenic Effects in Mammals

In vivo studies in animal models provide systemic evidence of the estrogenic effects of 4-t-OP, reflecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Summary of In Vivo Estrogenic Effects of 4-tert-Octylphenol in Mammals

| Animal Model | Endpoint | Dose | Route | Observed Effect | Reference |

| Prepubertal Rat | Uterotrophic Assay (3-day) | 50 - 200 mg/kg/day | Oral | Significant increase in uterine weight. | [5][10] |

| Ovariectomized Adult Rat | Uterotrophic Assay (3-day) | 100 - 200 mg/kg/day | Oral | Significant increase in uterine weight. | [5] |

| Prepubertal Rat | Vaginal Opening | 200 mg/kg/day | Oral | Advanced age of vaginal opening. | [5][10] |

| Intact Adult Rat | Estrous Cyclicity | 200 mg/kg/day | Oral | Reduced number of 4-5 day estrous cycles; extended diestrus. | [6][10] |

| Ovariectomized Adult Rat | Vaginal Cytology | Up to 200 mg/kg/day | Oral | Ineffective at inducing cornification of vaginal epithelial cells. | [5] |

| Mouse (Offspring) | Neurodevelopment | 10 & 50 mg/kg (to dams) | Oral | Reduced neuronal progenitor proliferation in the brain. | [12] |

| Immature Rat | Uterine Contraction | N/A (in vitro tissue) | N/A | Decreased contractile activity of uterine cells. | [13] |

Detailed Experimental Protocols

Standardized protocols are essential for the reliable assessment of estrogenic activity. The following sections describe the methodologies for key assays cited in this guide.

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test chemical to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the ER.[9]

Methodology:

-

Receptor Preparation: Uterine cytosol from ovariectomized or immature female rats is prepared by homogenization in a buffer solution, followed by ultracentrifugation to isolate the cytosolic fraction containing the ERs.

-

Competitive Binding: A constant concentration of [³H]-E2 (e.g., 5 nM) is incubated with the uterine cytosol preparation in the presence of increasing concentrations of the test chemical (4-t-OP) or a non-labeled reference estrogen (e.g., DES).[14]

-

Incubation: The mixture is incubated for 18-24 hours at 4°C to reach equilibrium.

-

Separation of Bound/Free Ligand: Dextran-coated charcoal is added to the mixture and incubated for a short period. The charcoal binds the free [³H]-E2, and a subsequent centrifugation step pellets the charcoal, leaving the receptor-bound [³H]-E2 in the supernatant.

-

Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: A displacement curve is generated by plotting the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki can be calculated.

Rodent Uterotrophic Assay

The uterotrophic assay is a well-established in vivo bioassay for identifying substances with estrogenic or anti-estrogenic activity by measuring uterine weight gain.[5][15]

Methodology:

-

Animal Model: Either prepubertal/immature female rats (approx. 21 days old) or adult ovariectomized rats are used. Ovariectomy removes the endogenous source of estrogens.

-

Acclimation & Dosing: Animals are acclimated and then treated with the test chemical (4-t-OP) or a vehicle control daily for three consecutive days. Administration is typically via oral gavage or subcutaneous injection.[5]

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Uterine Excision and Weighing: The uterus is carefully dissected, trimmed of fat and connective tissue, and blotted to remove luminal fluid. The wet weight of the uterus is recorded.

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group using statistical methods (e.g., ANOVA). A statistically significant increase in uterine weight indicates estrogenic activity.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that uses genetically modified yeast to detect estrogenic compounds.[7][16]

Methodology:

-

Yeast Strain: A recombinant strain of Saccharomyces cerevisiae is used. This strain contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.

-

Culture and Exposure: Yeast cells are cultured in a suitable medium. The test chemical (4-t-OP) is added in a range of concentrations to a multi-well plate containing the yeast culture.

-

Incubation: The plate is incubated for a period to allow for receptor binding, transcriptional activation, and expression of the reporter protein.

-

Assay Development: A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added. The enzyme converts the substrate into a colored product.

-

Measurement: The color change is quantified by measuring the optical density with a spectrophotometer.

-

Data Analysis: The intensity of the color is proportional to the estrogenic activity of the compound. A dose-response curve is generated to determine the EC50 (half-maximal effective concentration).

Conclusion

The evidence compiled in this guide confirms that 4-tert-octylphenol is a potent estrogenic compound in mammals. It acts primarily as an agonist for estrogen receptors, with a binding affinity several orders of magnitude lower than 17β-estradiol.[5][8] In vitro assays consistently demonstrate its ability to bind ERs and trigger estrogen-dependent transcriptional activation and cell proliferation.[7][11] These molecular and cellular activities translate into clear physiological effects in vivo, including uterine growth, accelerated sexual maturation, and disruption of the estrous cycle in rodent models.[5][10] The detailed protocols and quantitative data presented herein provide a robust framework for researchers and regulatory professionals to understand and further investigate the endocrine-disrupting properties of 4-tert-octylphenol and other xenoestrogens.

References

- 1. Toxicity Effects of the Environmental Hormone 4-tert-octylphenol in Zebrafish ( Danio rerio ) | Saputra 1,2 | International Journal of Marine Science [aquapublisher.com]

- 2. benchchem.com [benchchem.com]

- 3. healthvermont.gov [healthvermont.gov]

- 4. Does 4-tert-octylphenol affect estrogen signaling pathways in bank vole Leydig cells and tumor mouse Leydig cells in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-tert-Octylphenol Exposure Disrupts Brain Development and Subsequent Motor, Cognition, Social, and Behavioral Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of estrogen and estrogenic compounds, 4-tert-octylphenol, and bisphenol A on the uterine contraction and contraction-associated proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. INCREASED ENDOCRINE ACTIVITY OF XENOBIOTIC CHEMICALS AS MEDIATED BY METABOLIC ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oestrogenic activity of an environmentally persistent alkylphenol in the reproductive tract but not the brain of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Octylphenol: A Technical Guide

This technical guide provides a comprehensive overview of the environmental fate and degradation of octylphenol, with a particular focus on 4-tert-octylphenol (B29142), a prominent isomer. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, abiotic and biotic degradation pathways, sorption, bioaccumulation, and analytical methodologies pertinent to understanding the environmental behavior of this compound.

Physicochemical Properties of 4-tert-Octylphenol

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. 4-tert-Octylphenol is a solid at room temperature with low water solubility and a moderate potential for bioaccumulation, as indicated by its log Kow value.[1][2][3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-tert-Octylphenol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₂O | [3] |

| Molecular Weight | 206.33 g/mol | [4] |

| CAS Number | 140-66-9 | [4] |

| Appearance | White to slightly yellow crystalline solid | [5] |

| Melting Point | 79-82 °C | [1] |

| Boiling Point | 280-283 °C | [1] |

| Vapor Pressure | 0.21 Pa at 20 °C | [1][2] |

| Water Solubility | 19 mg/L at 22 °C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.12 | [1][2] |

| pKa (Acid Dissociation Constant) | 10.39 | [6] |

| Henry's Law Constant | 0.46 - 0.70 Pa·m³/mol (estimated) | [2] |

Environmental Fate and Degradation

Once released into the environment, this compound is subject to various transformation and transport processes that determine its persistence and potential for exposure to biota. These processes include abiotic degradation (photolysis, hydrolysis, ozonation) and biotic degradation (aerobic and anaerobic biodegradation).

Abiotic Degradation

Photolysis: Direct photolysis is a potential degradation pathway for this compound in aquatic environments. The rate of photolysis is influenced by factors such as light intensity, pH, and the presence of other substances in the water.[6] An apparent quantum yield of 0.020 ± 0.003 has been reported for 4-tert-octylphenol at pH 7.[6] Photodegradation can be enhanced in the presence of photosensitizers like Fe(III), which promote the formation of hydroxyl radicals that readily attack the this compound molecule.[7][8][9] The initial products of photodegradation are often hydroxylated derivatives, such as 4-tert-octylcatechol.[7][8][9]

Hydrolysis: Hydrolysis is not considered a significant degradation pathway for this compound under typical environmental pH conditions (pH 5-9) due to the stability of the ether linkage and the aromatic ring.[3]

Ozonation: Ozonation is an effective method for degrading this compound in water treatment processes. The reaction with molecular ozone is rapid, with reported kinetic rate constants in the order of 10⁴ M⁻¹s⁻¹.[10][11] The initial product of ozonation is suggested to be a hydroxyl-alkyl phenol.[10][11]

Biotic Degradation

Biodegradation is a key process governing the ultimate fate of this compound in the environment. The rate and extent of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Biodegradation: Under aerobic conditions, this compound can be degraded by various microorganisms.[12] The degradation is generally slower than for its parent compounds, the this compound ethoxylates.[13] The aerobic degradation half-life of 4-t-octylphenol in paddy soils has been reported to range from 2 to 19 days.[11][14] The degradation pathway is thought to be initiated by hydroxylation of the aromatic ring, followed by ring cleavage.

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of this compound is significantly slower than in aerobic environments.[12] In some anaerobic environments, such as in certain paddy soils, 4-t-octylphenol was not observed to degrade over 224 days of incubation.[11][14] However, under methanogenic conditions, degradation of phenolic compounds can occur.[7] The proposed pathway involves the initial carboxylation of the phenol, followed by further transformations.

Table 2: Environmental Degradation Half-Lives of this compound

| Medium | Condition | Half-life | Reference(s) |

| Paddy Soil | Aerobic | 2 - 19 days | [11][14] |

| Paddy Soil | Anaerobic | > 224 days | [11][14] |

| River Water | Aerobic | Not specified | [15] |

| Aquatic Sediment | Aerobic/Anaerobic | Varies (study dependent) | [16] |

Sorption and Bioaccumulation

Due to its hydrophobicity (log Kow of 4.12), this compound has a tendency to partition from water into organic matter in soil and sediment.[1][2] This sorption behavior reduces its mobility in the environment but can also lead to its accumulation in these compartments, acting as a long-term source of contamination. The partitioning coefficients (Kd) have been shown to be dependent on the organic matter content of the soil and the pH of the system.[17]

The bioaccumulation potential of this compound in aquatic organisms is considered to be high.[3] This is a concern as it can lead to the transfer and magnification of the compound through the food chain.

Analytical Methodologies

Accurate quantification of this compound in various environmental matrices is crucial for monitoring its presence and assessing its risks. Several analytical methods have been developed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence (FLD) or mass spectrometry (MS) detection being the most common.[5][18][19][20] Sample preparation often involves a pre-concentration step such as solid-phase extraction (SPE) or pressurized liquid extraction (PLE).[6][21][22][23]

Table 3: Performance of Selected Analytical Methods for this compound

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| Aqueous | DLLME-GC-MS | 0.002 µg/L | - | 88.3 - 106.7 | [5][20] |

| Soil | PLE-LC-APCI-MS | - | 1 - 100 µg/kg | 89 - 94 | [6][21][22] |

| Biota (Herring) | HPLC-FLD | - | < 2 ng/g | > 80 | [5][19] |

| Biota (Seal Blood) | HPLC-FLD | - | < 0.07 ng/cm³ | > 80 | [5][19] |

Experimental Protocols

This section provides an overview of key experimental protocols for studying the environmental fate and analysis of this compound.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Based on OECD 308)

Objective: To determine the rate and pathway of aerobic and anaerobic degradation of this compound in aquatic sediment systems.[16][21][24][25][26]

Methodology:

-

Test System Preparation: Collect intact water-sediment cores from a suitable source. The sediment should have a range of organic carbon content and texture. For aerobic testing, the overlying water is purged with air. For anaerobic testing, the system is purged with an inert gas (e.g., nitrogen).

-

Test Substance Application: Apply ¹⁴C-labeled 4-tert-octylphenol to the overlying water of the test systems. A single concentration is typically used.

-

Incubation: Incubate the test systems in the dark at a constant temperature (e.g., 20 °C) for a period of up to 100 days.

-

Sampling: At predetermined time intervals, sacrifice replicate test systems. Separate the water and sediment phases.

-

Analysis: Analyze the water and sediment phases for the parent compound and its transformation products using techniques such as HPLC with radioactivity detection and LC-MS/MS for identification of metabolites. Volatile products (e.g., ¹⁴CO₂) are trapped and quantified.

-

Data Analysis: Determine the dissipation half-lives (DT50) of this compound in the total system, water, and sediment. Identify and quantify major transformation products.

Aerobic Mineralization in Surface Water (Based on OECD 309)

Objective: To determine the rate of aerobic biodegradation of this compound in surface water.[10][17][24][25][27]

Methodology:

-

Test System Preparation: Use natural surface water (freshwater, brackish, or marine) as the test medium. The test is conducted in flasks.

-

Test Substance Application: Add ¹⁴C-labeled 4-tert-octylphenol to the test flasks at two different concentrations, typically in the µg/L range.

-

Incubation: Incubate the flasks in the dark with agitation at a constant temperature (e.g., 20 °C) for up to 60 days. The flasks are continuously purged with CO₂-free air, and the evolved ¹⁴CO₂ is trapped.

-

Sampling and Analysis: At various time points, measure the amount of ¹⁴CO₂ produced to determine the extent of mineralization. Analyze the water for the parent compound and transformation products.

-

Data Analysis: Calculate the percentage of mineralization over time and determine the biodegradation half-life.

Determination of this compound in Water by SPE and GC-MS

Objective: To quantify the concentration of this compound in aqueous samples.[5][18][20]

Methodology:

-

Sample Preparation: To a water sample (e.g., 1 L), add a deuterated internal standard (e.g., 4-tert-octylphenol-d₁₇).

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Dry the cartridge.

-

Elute the this compound and internal standard with a suitable solvent (e.g., dichloromethane/methanol).

-

-

Derivatization (Optional but recommended for GC-MS): Evaporate the eluate and derivatize the residue to a more volatile and thermally stable compound (e.g., using a silylating agent).

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized extract into the GC-MS.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

-

-

Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard using a calibration curve.

Determination of Sorption Isotherm of this compound on Soil

Objective: To determine the partitioning of this compound between soil and water.[17]

Methodology:

-

Soil Preparation: Use a well-characterized soil, sieved to a uniform particle size.

-

Batch Equilibrium Experiment:

-

Prepare a series of vials containing a fixed amount of soil and a fixed volume of an aqueous solution of this compound at different initial concentrations. A background electrolyte (e.g., CaCl₂) is typically used.

-

Include control vials without soil to account for any abiotic losses.

-

Equilibrate the vials on a shaker at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation: Centrifuge the vials to separate the soil and aqueous phases.

-

Analysis: Analyze the concentration of this compound remaining in the aqueous phase using HPLC or GC-MS.

-

Data Analysis: Calculate the amount of this compound sorbed to the soil by mass balance. Plot the sorbed concentration versus the equilibrium aqueous concentration to obtain the sorption isotherm. Fit the data to isotherm models (e.g., Freundlich or Langmuir) to determine the sorption coefficients (Kd and Koc).

References

- 1. CDC - NBP - Biomonitoring Summaries - this compound [medbox.iiab.me]

- 2. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 3. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of this compound, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity and anaerobic biodegradability of substituted phenols under methanogenic conditions (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of 4-tert this compound in aqueous solution promoted by Fe(III). | Sigma-Aldrich [sigmaaldrich.com]

- 10. oecd.org [oecd.org]

- 11. Degradation of this compound and nonylphenol by ozone - part I: direct reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ecetoc.org [ecetoc.org]

- 15. Aerobic biodegradation studies of nonylphenol ethoxylates in river water using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]

- 18. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical methods for determination of bisphenol A, 4- tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pressurized liquid extraction followed by liquid chromatography-mass spectrometry for the determination of alkylphenolic compounds in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]

- 25. oecd.org [oecd.org]

- 26. researchgate.net [researchgate.net]

- 27. content.fera.co.uk [content.fera.co.uk]

The Cellular Impact of 4-Octylphenol: A Technical Guide for Researchers

An in-depth examination of the biological effects of the endocrine-disrupting chemical 4-octylphenol (B30498) on human cells, detailing its mechanisms of action, relevant signaling pathways, and experimental findings.

Introduction: 4-Octylphenol (4-OP) is a persistent environmental contaminant originating from the degradation of alkylphenol ethoxylates, which are widely used in industrial and consumer products.[1][2] Due to its chemical properties, 4-OP can bioaccumulate in animal and human tissues, leading to concerns about its potential health effects.[1][2][3] This technical guide provides a comprehensive overview of the known biological effects of 4-OP on human cells, with a focus on its endocrine-disrupting properties, cytotoxic and genotoxic effects, and its impact on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are investigating the cellular mechanisms of toxicity of environmental compounds.

Endocrine-Disrupting Activities

4-Octylphenol is a well-documented endocrine-disrupting chemical (EDC) that primarily exerts its effects by mimicking or antagonizing the actions of endogenous hormones.[4][5] Its most characterized activities are its estrogenic and anti-androgenic effects.

Estrogenic Activity: 4-OP is a xenoestrogen, meaning it can bind to and activate estrogen receptors (ERs), specifically ERα and ERβ.[6][7] This activation can lead to the modulation of estrogen-responsive gene expression, potentially disrupting normal endocrine function.[6][7][8] Studies have shown that 4-OP can induce the proliferation of estrogen-sensitive human breast cancer cells, such as MCF-7, at concentrations around 10⁻⁶M.[9]

Anti-Androgenic Activity: In addition to its estrogenic effects, 4-OP has been shown to act as an antagonist to the androgen receptor (AR).[4][6][10] It can competitively inhibit the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR, thereby blocking androgen-mediated signaling.[10][11] This anti-androgenic activity has been observed in various in vitro reporter gene assays.[6][10]

Interaction with Other Receptors: Research suggests that 4-OP's endocrine-disrupting potential extends beyond estrogen and androgen receptors. It has been shown to interact with the aryl hydrocarbon receptor (AhR) and progesterone (B1679170) receptor (PR).[4][12] Specifically, 4-OP can act as an antagonist for the AR and a weak inhibitor for the PR.[12] It also exhibits inverse agonist activity towards the estrogen-related receptor γ (ERRγ).[12]

Cytotoxicity and Apoptosis

4-Octylphenol has been demonstrated to induce cytotoxicity in a variety of human cell lines in a dose- and time-dependent manner.[1][2][13] The sensitivity to 4-OP varies between cell types.[1][2] For instance, dermal keratinocytes (HaCaT cells) have shown high sensitivity to 4-OP exposure.[2]

Induction of Apoptosis: A primary mechanism of 4-OP-induced cell death is the induction of apoptosis, or programmed cell death.[2][13] Exposure to 4-OP has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bak, while decreasing the expression of the anti-apoptotic protein Bcl-2.[13][14] This shift in the balance of Bcl-2 family proteins leads to the activation of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase.[13][14] In human embryonic stem cells, the Fas-Fas Ligand pathway has also been implicated in 4-OP-induced apoptosis.[15] Furthermore, 4-OP treatment can lead to an increase in p53 protein levels, a key regulator of cell cycle and apoptosis.[2][3]

Cellular Stress Responses

Exposure to 4-octylphenol can trigger various cellular stress responses, including oxidative stress and the unfolded protein response (UPR).

Oxidative Stress: 4-OP has been shown to induce the generation of reactive oxygen species (ROS) in human cells, leading to oxidative stress.[1][2][16][17] This can result in damage to cellular components, including lipids, proteins, and DNA. In response to this oxidative challenge, cells may upregulate antioxidant enzymes. For example, in HepG2 cells, 4-OP treatment has been observed to increase the activity and expression of catalase (CAT).[2][3] The expression of another key antioxidant enzyme, superoxide (B77818) dismutase (SOD), has also been shown to be modulated by 4-OP.[3]

Unfolded Protein Response (UPR): The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the UPR. 4-OP has been found to induce the UPR in human liver cells (HepG2).[1][2][3] This is evidenced by the increased splicing of X-box binding protein 1 (XBP1) and the upregulation of the 78 kDa glucose-regulated protein (GRP78), both of which are key markers of ER stress.[3][18]

Effects on Cell Proliferation and Signaling Pathways

4-Octylphenol can significantly impact cell proliferation and modulate various signaling pathways.

Cell Cycle Arrest: Studies have demonstrated that 4-OP can inhibit cell proliferation by inducing cell cycle arrest.[2][3][19] In human breast cancer MCF-7 cells, 4-OP has been shown to cause a G0/G1 phase arrest.[19] This is associated with a decrease in the expression of Cyclin E and an increase in the expression of the cell cycle inhibitor p27Kip1.[19] In HepG2 cells, 4-OP has been observed to reduce the entry of cells into the S-phase.[2][3]

Modulation of Signaling Pathways:

-

TGF-β Signaling: In ovarian cancer cells, 4-OP has been implicated in the disruption of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a critical regulator of cell growth and apoptosis.[20]

-

NF-AT Signaling: In T cells, 4-OP can enhance the production of interleukin-4 (IL-4) through the activation of the Nuclear Factor of Activated T cells (NF-AT) signaling pathway, which is dependent on calcineurin.[21] This effect is independent of the estrogen receptor.[21]

-

Nitric Oxide Signaling: 4-OP can also modulate the nitric oxide (NO) signaling pathway, which plays a role in regulating cellular redox balance.[16]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of 4-octylphenol on human and other mammalian cells.

Table 1: Cytotoxicity of 4-Octylphenol in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Human Liver Carcinoma | ~50-100 | 24 | [1][2] |

| Caco-2 | Human Colorectal Adenocarcinoma | ~50-100 | 24 | [2] |

| MRC5 | Human Fetal Lung Fibroblast | ~50-100 | 24 | [2] |

| HEK-293 | Human Embryonic Kidney | ~50-100 | 24 | [2] |

| HaCaT | Human Keratinocyte | ~25-50 | 24 | [2] |

| TM4 | Mouse Sertoli Cells | IC50 at 72h = 13.55 µM | 72 | [13] |

Table 2: Endocrine-Disrupting Activities of 4-Octylphenol

| Activity | Receptor | Effect | IC50 / Ki (µM) | Cell Line / Assay System | Reference |

| Anti-androgenic | Androgen Receptor | Antagonist | IC50 = 97.1 ± 38.2 | CV-1 cells (reporter assay) | [10][11] |

| Anti-androgenic | Androgen Receptor | Antagonist | IC50 ≈ 5 | Reporter cell line | [6] |

| Estrogenic | Estrogen Receptor | Agonist | Ki = 0.05 - 65 | In vitro receptor binding | [22] |

| Progesterone Receptor Binding | Progesterone Receptor | Weak Affinity | Ki = 1.2 - 3.8 | In vitro receptor binding | [22] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the biological effects of 4-octylphenol.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human cell lines (e.g., HepG2, Caco-2, MRC5, HEK-293, HaCaT) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[2]

-

Treatment: Cells are treated with various concentrations of 4-OP (e.g., ranging from 1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1][2]

-

MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[3]

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.[2]

Apoptosis Detection (TUNEL Assay)

-

Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with 4-OP for the desired time.[2][13]

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent solution (e.g., Triton X-100 in sodium citrate) to allow the entry of the labeling enzyme.[15]

-

TUNEL Reaction: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP). TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[13][15]

-

Counterstaining and Visualization: The nuclei are often counterstained with a DNA dye such as DAPI or Hoechst to visualize all cells. The samples are then analyzed by fluorescence microscopy.[2][15]

Western Blot Analysis

-